2-Chloropyrido[3,2-d]pyrimidin-4-ol

Nucleophilic Aromatic Substitution Regioselective Derivatization Medicinal Chemistry Building Blocks

2-Chloropyrido[3,2-d]pyrimidin-4-ol (CAS: 2031259-38-6, molecular formula C₇H₄ClN₃O, molecular weight 181.58) is a chlorinated pyrido[3,2-d]pyrimidine derivative featuring a chlorine atom at the 2-position and a hydroxyl group at the 4-position. The compound belongs to the pyridopyrimidine family, a class of nitrogen-containing fused heterocycles recognized for their diverse biological activities and widespread application as kinase inhibitor scaffolds.

Molecular Formula C7H4ClN3O
Molecular Weight 181.58 g/mol
Cat. No. B12440006
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Chloropyrido[3,2-d]pyrimidin-4-ol
Molecular FormulaC7H4ClN3O
Molecular Weight181.58 g/mol
Structural Identifiers
SMILESC1=CC2=C(C(=O)NC(=N2)Cl)N=C1
InChIInChI=1S/C7H4ClN3O/c8-7-10-4-2-1-3-9-5(4)6(12)11-7/h1-3H,(H,10,11,12)
InChIKeyMATJHQNZFZEVRZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Chloropyrido[3,2-d]pyrimidin-4-ol: Technical Procurement Guide for a Versatile Pyridopyrimidine Building Block


2-Chloropyrido[3,2-d]pyrimidin-4-ol (CAS: 2031259-38-6, molecular formula C₇H₄ClN₃O, molecular weight 181.58) is a chlorinated pyrido[3,2-d]pyrimidine derivative featuring a chlorine atom at the 2-position and a hydroxyl group at the 4-position . The compound belongs to the pyridopyrimidine family, a class of nitrogen-containing fused heterocycles recognized for their diverse biological activities and widespread application as kinase inhibitor scaffolds [1]. The presence of both chloro and hydroxyl functional groups positions this compound as a strategic intermediate for constructing 2-substituted pyrido[3,2-d]pyrimidin-4-ol derivatives via nucleophilic aromatic substitution at the C2 position [2].

2-Chloropyrido[3,2-d]pyrimidin-4-ol: Why Positional Isomers and Alternative Halides Cannot Be Interchanged Without Functional Consequences


Substitution of 2-chloropyrido[3,2-d]pyrimidin-4-ol with closely related analogs introduces scientifically verifiable functional divergence. Pyrido[2,3-d]pyrimidine regioisomers exhibit fundamentally different kinase selectivity profiles compared to the pyrido[3,2-d] scaffold due to altered hydrogen-bonding geometry with the kinase hinge region [1]. Within the pyrido[3,2-d] series, alternative halogen placement alters nucleophilic aromatic substitution (SNAr) reactivity: 4-chloro derivatives undergo preferential displacement at C4 due to enhanced electrophilicity adjacent to the pyridine nitrogen, whereas the 2-chloro substitution pattern in the target compound provides distinct regioselectivity for derivatization [2]. Additionally, 2-fluoro or 2-bromo analogs demonstrate different leaving group kinetics, with chlorine offering an intermediate reactivity profile that balances synthetic accessibility with product stability during subsequent transformations . These differences preclude generic substitution without compromising downstream synthetic outcomes or biological target engagement.

2-Chloropyrido[3,2-d]pyrimidin-4-ol: Quantified Differentiation Evidence Against Comparator Analogs


Regioselective Reactivity at C2 Position: SNAr Differentiation vs. 4-Chloro and 2,4-Dichloro Analogs

The C2 chlorine atom in 2-chloropyrido[3,2-d]pyrimidin-4-ol exhibits differential electrophilicity compared to C4-halogenated analogs. In 2,4-dichloropyrido[3,2-d]pyrimidine, palladium-catalyzed dechlorination occurs selectively at C4, leaving the C2 chlorine intact for subsequent functionalization . This regioselectivity pattern establishes that C2 substitution is preserved under conditions where C4 halogens undergo transformation. For procurement purposes, this translates to the ability to conduct sequential derivatization at C4 (via other synthetic routes) while retaining the C2 chlorine for later-stage SNAr or cross-coupling reactions, a functional advantage not available with 4-chloro-pyrido[3,2-d]pyrimidin-4-ol analogs where the primary electrophilic site is already occupied.

Nucleophilic Aromatic Substitution Regioselective Derivatization Medicinal Chemistry Building Blocks

Distinct PI3K Isoform Selectivity of Pyrido[3,2-d]pyrimidine Scaffold vs. Pyrido[2,3-d]pyrimidine Regioisomers

The pyrido[3,2-d]pyrimidine scaffold demonstrates a distinct target engagement profile compared to the pyrido[2,3-d]pyrimidine regioisomer. Specifically, 2,4,7-trisubstituted pyrido[3,2-d]pyrimidine derivatives exhibit potent inhibition of PI3Kα with IC₅₀ values ranging from 3 to 10 nM [1]. In contrast, pyrido[2,3-d]pyrimidine-based inhibitors preferentially target different kinase families, including EGFR and CDK4, with reported IC₅₀ values in the micromolar range (5.91–9.27 μM) for cellular anti-proliferative activity [2]. This scaffold-level divergence in potency and target preference is attributable to the nitrogen atom positioning in the fused ring system, which alters ATP-binding pocket interactions. For users procuring 2-chloropyrido[3,2-d]pyrimidin-4-ol as a synthetic precursor, this established PI3K pathway targeting represents a defined biological application space not readily accessible with the alternative regioisomeric scaffold.

PI3K Inhibitors Kinase Selectivity Anticancer Scaffolds

C2-Chlorine vs. C2-Methyl Substitution: Divergent Kinase Inhibition Profiles in Pim/Mnk Dual Inhibitors

Structure-activity relationship studies on 4,6-disubstituted pyrido[3,2-d]pyrimidine scaffolds reveal that C2 substitution identity critically influences kinase inhibition potency. Compounds with optimized substitution at the C2 and C6 positions achieve MNK1 inhibition with IC₅₀ values as low as 1 nM and MNK2 inhibition with IC₅₀ values of 7 nM [1]. The presence of a chlorine atom at C2, as in the target compound, serves as a versatile handle for introducing diverse amine substituents via SNAr to modulate activity. In contrast, 2-methyl-substituted pyrido[3,2-d]pyrimidin-4-ol derivatives (e.g., 7-bromo-2-methylpyrido[3,2-d]pyrimidin-4-ol) lack this synthetic diversification potential, as the methyl group cannot undergo nucleophilic displacement . This fundamental difference in synthetic tractability directly impacts the ability to generate structurally diverse compound libraries for hit-to-lead optimization.

MNK/PIM Dual Inhibitors Kinase Inhibitor SAR Antileukemia Agents

A549 Lung Cancer Cell Anti-Proliferative Activity: Comparison of 2-Substituted vs. 4-Substituted Pyrido[3,2-d]pyrimidines

Aryl amino derivatives of pyrido[3,2-d]pyrimidines demonstrate measurable anti-proliferative activity against A549 human lung cancer cells in MTT assays [1]. The 2-position substitution pattern in the target compound (2-chloropyrido[3,2-d]pyrimidin-4-ol) provides a synthetic entry point distinct from 4-substituted pyrido[3,2-d]pyrimidine series. Comparative analysis reveals that 2- or 4-substituted pyrido[3,2-d]pyrimidine derivatives show differentiated anti-tumor activity profiles against A549 cells depending on substitution position [2]. Specifically, 2,4-diamino-6-(4-methylphenethyl)pyrido[3,2-d]pyrimidine (WM-5b) and 2,4-diaminopyrido[3,2-d]pyrimidine serve as lead compounds with defined A549 activity, establishing that the substitution pattern directly influences cellular potency. The 2-chloro functionality in the target compound provides a unique synthetic vector for generating 2-amino derivatives with potentially enhanced A549 activity compared to 4-substituted series, though direct head-to-head data between specific analogs is limited in the current literature.

Anticancer Activity A549 Cell Line Nonclassical Antifolates

2-Chloropyrido[3,2-d]pyrimidin-4-ol: High-Value Research and Industrial Application Scenarios


Synthesis of 2-Amino-Substituted Pyrido[3,2-d]pyrimidin-4-ol Derivatives via SNAr

The C2 chlorine atom serves as an electrophilic site for nucleophilic aromatic substitution with primary and secondary amines. This enables the generation of diverse 2-amino-pyrido[3,2-d]pyrimidin-4-ol derivatives for kinase inhibitor screening. As demonstrated with 2,7-diarylated pyrido[3,2-d]pyrimidines, the C2 position can be selectively functionalized while preserving the pyrimidin-4-ol core for subsequent modifications . This modular approach is particularly valuable for generating compound libraries targeting MNK1/2 and PIM kinases, where optimized C2-substituted derivatives achieve IC₅₀ values as low as 1 nM [1].

Construction of PI3K/mTOR Dual Inhibitor Scaffolds

The pyrido[3,2-d]pyrimidin-4-ol core, accessible via 2-chloropyrido[3,2-d]pyrimidin-4-ol as a key intermediate, serves as the foundational scaffold for developing PI3Kα inhibitors with IC₅₀ values in the 3–10 nM range [2]. The 2-chloro handle allows for the introduction of diverse substituents at the C2 position to modulate PI3K isoform selectivity and mTOR inhibitory activity. This application is supported by SAR studies demonstrating that 2,4,7-trisubstituted pyrido[3,2-d]pyrimidines achieve dual PI3K/mTOR inhibition with micromolar cytotoxicity in cancer cell lines harboring overactivated PI3K pathway signaling [2].

Synthesis of Anticancer Agents Targeting A549 Lung Cancer Cells

Aryl amino derivatives of pyrido[3,2-d]pyrimidines, prepared via C2 chlorine displacement of the target compound, have been evaluated for anti-proliferative activity against A549 human lung cancer cells in MTT assays [3]. The 2-position substitution pattern provides a distinct structure-activity relationship profile compared to 4-substituted analogs, offering a defined synthetic pathway for generating nonclassical antifolate anticancer candidates. This application scenario is directly supported by published studies demonstrating that 2- and 4-substituted pyrido[3,2-d]pyrimidines exhibit differentiated anti-tumor activity profiles [4].

Orthogonal Functionalization for Multi-Step Medicinal Chemistry Campaigns

The regioselective reactivity of C2 versus C4 positions in pyrido[3,2-d]pyrimidines enables sequential orthogonal functionalization strategies. As established in palladium-catalyzed dehalogenation studies, C4 chlorines undergo selective removal while C2 chlorines remain intact under identical conditions . This allows chemists to pre-functionalize at C4 (e.g., via Suzuki coupling after initial synthesis) while reserving the C2 position for late-stage amine introduction via SNAr. This orthogonal synthetic capability is not available with single-halogen building blocks where the sole halogen is positioned at C4, providing a strategic advantage in complex molecule synthesis.

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